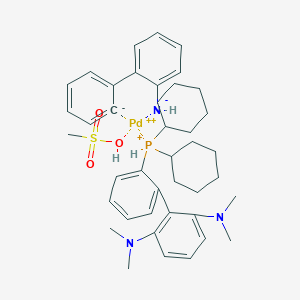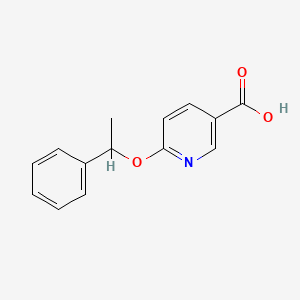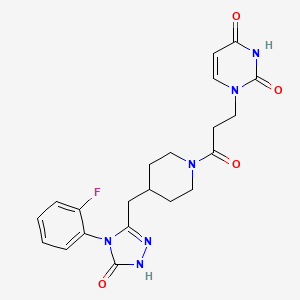
CPhosPdG3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CPhosPdG3, also known as [(2-Dicyclohexylphosphino-2′,6′-bis(N,N-dimethylamino)-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)] palladium (II) methanesulfonate, is a modified third-generation Buchwald precatalyst. It was synthesized by Buchwald and coworkers from the second-generation precatalyst by methylation of the amino group present on the biphenyl backbone. This compound is a versatile catalyst used in various cross-coupling reactions, making it a valuable tool in organic synthesis .
科学的研究の応用
CPhosPdG3 has a wide range of scientific research applications, including:
- Chemistry : Used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
- Biology : Employed in the synthesis of biologically active molecules and natural products.
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the production of fine chemicals, agrochemicals, and materials science .
作用機序
Target of Action
CPhosPdG3 is primarily used as a catalyst in various cross-coupling reactions . Its primary targets are the reactants in these reactions, facilitating their interaction to produce the desired products .
Mode of Action
The compound interacts with its targets by providing a platform for the reactants to come together and react . It does this by coordinating to the reactants, reducing the energy barrier for the reaction, and thus accelerating the reaction rate .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used to catalyze. In general, it is involved in various cross-coupling reactions, such as the buchwald-hartwig cross coupling reaction, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial factors that can influence its effectiveness as a catalyst .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the formation of new chemical bonds and the synthesis of complex molecules .
準備方法
CPhosPdG3 is synthesized from the second-generation Buchwald precatalyst by methylation of the amino group on the biphenyl backbone. The synthetic route involves the use of palladium (II) methanesulfonate as a core component. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and reactivity of the catalyst. Industrial production methods involve scaling up this synthesis process to produce the compound in larger quantities while maintaining its high purity and activity .
化学反応の分析
CPhosPdG3 undergoes various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, boronic acids, and organometallic reagents. The reaction conditions often involve the use of bases, ligands, and solvents to facilitate the coupling process. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
類似化合物との比較
CPhosPdG3 is part of a family of Buchwald precatalysts, which includes other similar compounds such as:
- XPhosPdG3
- RuPhosPdG3
- SPhosPdG3
- JackiePhosPdG3
- (t-Bu)Phthis compound
- XantPhosPdG3
Compared to these similar compounds, this compound is unique due to its specific ligand structure, which provides it with high stability, reactivity, and versatility in various cross-coupling reactions .
特性
| { "Design of the Synthesis Pathway": "The synthesis of CPhosPdG3 can be achieved through a multistep reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "PdCl2", "CPhos ligand", "G3 dendrimer", "Na2CO3", "EtOH", "H2O" ], "Reaction": [ "Step 1: Dissolve PdCl2 in a mixture of EtOH and H2O.", "Step 2: Add CPhos ligand to the solution and stir for several hours.", "Step 3: Add Na2CO3 to the solution to form a Pd-CPhos complex.", "Step 4: Add G3 dendrimer to the solution and stir for several hours.", "Step 5: Purify the resulting mixture using column chromatography to obtain CPhosPdG3." ] } | |
CAS番号 |
1447963-73-6 |
分子式 |
C41H54N3O3PPdS |
分子量 |
806.3 g/mol |
IUPAC名 |
2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C28H41N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChIキー |
QAUJHLYEFTZVSE-UHFFFAOYSA-M |
SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
正規SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
溶解性 |
not available |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(cyclohexylcarbamoyl)methyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)
![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3000830.png)



![2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3000834.png)
![N-(2-ethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B3000835.png)
![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3000836.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3000837.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B3000840.png)

